3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid
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Overview
Description
3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological activities. This compound features an indole ring substituted with an aminoethyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The specific substituents can be introduced through subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes the formation of the indole core, followed by selective functionalization to introduce the aminoethyl, methyl, and carboxylic acid groups. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitution.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role as a neurotransmitter or neuromodulator due to its structural similarity to serotonin and melatonin.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. It can bind to serotonin receptors, influencing neurotransmission and modulating mood, cognition, and behavior. Additionally, it may interact with enzymes and proteins involved in cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Tryptamine: Shares the indole core and aminoethyl group but lacks the carboxylic acid and methyl substituents.
Serotonin: Similar structure with a hydroxyl group at the 5-position instead of a methyl group.
Melatonin: Contains an additional methoxy group at the 5-position and an acetyl group at the 2-position.
Uniqueness: 3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
3-(2-aminoethyl)-5-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-2-3-10-9(6-7)8(4-5-13)11(14-10)12(15)16/h2-3,6,14H,4-5,13H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLCAYJXMCPSMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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